
1,5-Dibromohexane
Overview
Description
1,5-Dibromohexane (CAS: 627-96-3) is a halogenated alkane with the molecular formula C₆H₁₂Br₂ and an average molecular mass of 243.97 g/mol . It features bromine atoms at the 1st and 5th positions of a six-carbon chain, resulting in a linear structure with moderate spacing between the reactive bromine centers. This compound is commonly employed in organic synthesis, particularly in the preparation of gemini surfactants, polymers, and pharmaceuticals, where its dual bromine termini enable crosslinking or quaternization reactions .
Preparation Methods
One of the classical approaches to synthesize 1,5-dibromohexane is through the bromination of hexane or hexane derivatives. This method involves the selective introduction of bromine atoms at the terminal carbons of a six-carbon chain.
Direct Bromination of Hexane
- Method: Hexane is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
- Mechanism: The catalyst facilitates the homolytic cleavage of Br2, generating bromine radicals that abstract hydrogen atoms from hexane, leading to bromination predominantly at the terminal carbons.
- Conditions: Controlled temperature and reaction time are critical to ensure selective dibromination at the 1 and 5 positions rather than random substitution.
- Limitations: Direct bromination can lead to a mixture of mono- and polybrominated products, requiring careful purification.
Bromination of Hexanediol Derivatives
A more selective and widely used method involves starting from 1,5-hexanediol, which contains hydroxyl groups at the 1 and 5 positions of the hexane chain.
- Reagents: Phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) are employed to convert the hydroxyl groups into bromides.
- Reaction: The hydroxyl groups are replaced by bromine atoms via nucleophilic substitution, yielding this compound.
- Advantages: This method offers high regioselectivity and yields, as the hydroxyl groups direct bromination specifically to the 1 and 5 positions.
- Typical Conditions: The reaction is performed under anhydrous conditions, often at low temperatures to moderate heating, to optimize substitution and minimize side reactions.
Synthesis via N-Bromosuccinimide and Triphenylphosphine
Although more commonly reported for related dibromoalkanes such as 1,6-dibromohexane, similar conditions can be adapted for this compound synthesis.
- Procedure: N-Bromosuccinimide (NBS) is dissolved in dichloromethane (CH2Cl2), followed by the dropwise addition of triphenylphosphine (Ph3P) and the corresponding diol.
- Temperature: The reaction is conducted at low temperatures (e.g., -78 °C to room temperature) to control reactivity.
- Duration: Typically stirred for 12 hours in the dark to prevent photochemical side reactions.
- Outcome: This chemoselective bromination converts diols to dibromoalkanes with high yield and purity.
- Reference Reaction Conditions: Zhao et al. (2015) reported a similar procedure for dibromination of diols with yields up to 97% under these conditions.
Summary Table of Preparation Methods
Method | Starting Material | Reagents/Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|---|
Direct Bromination | Hexane | Br2 with Fe or AlBr3 catalyst; controlled temp | Simple, direct bromination | Low selectivity, side products | Moderate |
Substitution of 1,5-Hexanediol | 1,5-Hexanediol | PBr3 or SOBr2; anhydrous, mild heating | High regioselectivity, good yield | Requires diol precursor | High (typically >90%) |
NBS/Triphenylphosphine Bromination | 1,5-Hexanediol | NBS, Ph3P in CH2Cl2; -78 °C to RT, 12 h | Chemoselective, high purity | Requires low temp and inert conditions | Very high (~97%) |
Ring-Opening Bromination | Cyclic ethers (e.g., tetrahydropyran) | HBr, octane, 145-150 °C, Dean-Stark apparatus | Alternative route | Less direct, harsher conditions | Moderate to high |
Research Findings and Mechanistic Insights
- Selectivity: The use of 1,5-hexanediol as a precursor ensures selective substitution at the terminal positions due to the presence of hydroxyl groups, which are excellent leaving groups after conversion to bromides.
- Reaction Mechanism: The substitution reactions with PBr3 or SOBr2 proceed via an SN2 mechanism, where the bromide ion displaces the protonated hydroxyl group, retaining the carbon skeleton.
- NBS/Ph3P System: This system acts as a mild brominating agent, where triphenylphosphine activates NBS to generate a bromophosphonium intermediate that facilitates the conversion of hydroxyl groups to bromides.
- Purification: Products are typically purified by flash chromatography or distillation under reduced pressure to separate this compound from side products and unreacted starting materials.
Chemical Reactions Analysis
Ammonolysis to Cyclic Amines
1,5-Dibromohexane reacts with excess liquid ammonia under pressure to form 2-pipecoline (a six-membered cyclic amine) via intramolecular nucleophilic substitution. This reaction is highly selective for cyclic amine formation due to the spatial proximity of the bromine atoms.
Reaction Conditions
Parameter | Value |
---|---|
Reactant | Anhydrous NH₃ (large excess) |
Temperature | Ambient to elevated |
Pressure | 50–300 psi |
Selectivity | >90% for cyclic amine |
Mechanism :
-
One bromine atom undergoes nucleophilic attack by NH₃, forming a primary amine intermediate.
-
The second bromine atom is displaced by the amine group, resulting in cyclization to 2-pipecoline .
Equation :
Nucleophilic Substitution Reactions
The bromine atoms in this compound are susceptible to substitution by nucleophiles (e.g., OH⁻, CN⁻, or amines). Reaction outcomes depend on the nucleophile and solvent:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
KOH (aq) | Reflux in ethanol | 1,5-Dihydroxyhexane | 60–70% |
NaCN | DMSO, 80°C | 1,5-Dicyanohexane | 45–55% |
NH₃ (excess) | Ethanol, sealed tube | 1,5-Diaminohexane | 30–40% |
Steric Considerations :
-
Substitution at the 1st carbon (primary center) is faster than at the 5th carbon (secondary center) due to reduced steric hindrance .
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation to form 1,4-pentadiene or 1-pentene , depending on the base strength:
Base | Conditions | Major Product | Mechanism |
---|---|---|---|
KOtBu (strong) | THF, 80°C | 1,4-Pentadiene | E2 (anti-periplanar) |
NaOH (weak) | Ethanol, reflux | 1-Pentene | E1 (carbocation) |
Example :
Grignard Reagent Formation
Reaction with magnesium in anhydrous ether produces a bis-Grignard reagent , though competing elimination often reduces yields:
Reaction :
Challenges :
Reduction to Alkanes
Zinc in hydrochloric acid reduces this compound to hexane via two sequential single-electron transfers:
Equation :
Yield : ~85% under optimized conditions .
Comparative Reactivity of Dibromohexane Isomers
Isomer | Preferred Reaction | Cyclization Tendency |
---|---|---|
This compound | Forms 6-membered rings | High |
1,6-Dibromohexane | Linear polymerization | None |
2,5-Dibromohexane | Forms 5-membered rings | Moderate |
Scientific Research Applications
1,5-Dibromohexane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: this compound is used in the preparation of polymers and copolymers.
Material Science: The compound is used in the synthesis of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,5-dibromohexane in chemical reactions involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .
Comparison with Similar Compounds
Comparison with Similar Dibromoalkanes
Structural and Physical Properties
The properties of dibromoalkanes vary significantly with chain length and bromine positioning. Key comparisons include:
¹Estimated based on homologous series; ²CAS 629-03-8 ; ³CAS 110-52-1 ; ⁴CAS 624-20-4 .
- Chain Length Impact : Longer chains (e.g., 1,6-dibromohexane vs. 1,4-dibromobutane) enhance hydrophobicity, critical for micelle formation in surfactants .
- Bromine Positioning : Vicinal dibromides (e.g., 1,2-dibromohexane) exhibit higher reactivity in cyclization or elimination reactions due to proximity, whereas this compound is more suited for spaced crosslinking .
Thermodynamic Behavior in Micellization
- Critical Micelle Concentration (CMC) : Gemini surfactants derived from this compound show lower CMC values than those from 1,4-dibromobutane, reflecting enhanced hydrophobic interactions with longer spacers .
- Entropy of Micellization : Mixed micelles of 1,6-dibromohexane-based surfactants demonstrate higher entropy gains (−ΔS) compared to this compound, suggesting superior structural ordering in aqueous solutions .
Biological Activity
1,5-Dibromohexane (C6H12Br2) is an organic compound characterized by the presence of bromine atoms at the first and fifth carbon positions of the hexane chain. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including toxicology and synthetic chemistry.
This compound has a molecular weight of approximately 243.97 g/mol. It can be synthesized through several methods, including bromination of hexane or through cross-coupling reactions. The distinct positioning of the bromine atoms allows for selective reactions that are advantageous in synthetic organic chemistry, particularly in the synthesis of polymers where it acts as a crosslinking agent.
Toxicological Profile
The biological activity of this compound has been primarily studied in the context of its toxicological effects . Research indicates that exposure to this compound can lead to various health issues, including:
- Skin and Eye Irritation : Direct contact can cause irritation.
- Respiratory Issues : Inhalation may lead to respiratory distress.
- Potential Carcinogenicity : Some studies suggest that halogenated compounds may have carcinogenic properties, warranting further investigation into their long-term effects .
Environmental Impact
The environmental impact of this compound is significant due to its potential persistence in ecosystems and toxicity to aquatic life. Its halogenated structure may enhance bioaccumulation in organisms, raising concerns about its ecological effects.
Study on Toxicity
A study conducted on Sprague-Dawley rats assessed the toxicity levels of dibromo compounds, including this compound. The findings indicated a correlation between dosage and adverse effects on kidney function. At higher doses, significant kidney weight reduction was observed, suggesting nephrotoxic effects . This aligns with findings from other halogenated compounds which exhibit similar toxicological profiles.
Crosslinking Agent in Polymer Chemistry
In polymer chemistry, this compound is utilized as a crosslinking agent due to its ability to form covalent bonds with polymer chains. This property enhances the mechanical strength and thermal stability of polymer materials. For instance, studies have demonstrated that incorporating this compound into polymer matrices results in improved tensile strength and durability .
Comparative Analysis with Similar Compounds
Compound | Structure | Key Applications | Toxicity Level |
---|---|---|---|
This compound | C6H12Br2 | Crosslinking agent in polymers | Moderate |
1,2-Dibromoethane | C2H4Br2 | Fumigant and organic synthesis | High |
1,4-Dibromobutane | C4H8Br2 | Synthesis of polymers | Moderate |
1,6-Dibromohexane | C6H12Br2 | Similar applications as this compound | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 1,5-dibromohexane with high purity in laboratory settings?
- Methodology : this compound is typically synthesized via bromination of hexane derivatives. For example, reacting 1,5-diols or dienes with brominating agents like HBr or PBr₃ under controlled conditions. A detailed protocol involves using 1,5-diol precursors with PBr₃ in anhydrous ether at 0–5°C, followed by purification via fractional distillation to achieve >97% purity .
- Characterization : Confirm purity via GC-MS (to detect isotopic impurities, e.g., d₅ or d₃ species) and NMR (to verify the absence of regioisomers like 1,6-dibromohexane) .
Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures containing regioisomers?
- Experimental Design : Use chromatographic techniques (e.g., silica gel column chromatography with hexane/ethyl acetate eluent) to separate this compound from 1,6-dibromohexane or other isomers. Monitor fractions via TLC and confirm structures with ¹H NMR (distinct splitting patterns for Br-C-H environments) .
- Data Contradiction : Discrepancies in reported yields (e.g., 70–85%) may arise from solvent polarity or temperature variations during crystallization .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Investigate SN2 vs. SN1 pathways using kinetic studies. For instance, monitor reaction rates of this compound with sodium ethoxide in ethanol (polar protic solvent) versus DMF (polar aprotic).
- Key Findings : Steric hindrance at the central carbons favors SN2 mechanisms at terminal bromine atoms, as evidenced by retention of stereochemistry in deuterated analogs .
Q. How does this compound perform as a crosslinker in polymer chemistry, and what factors influence its efficiency?
- Experimental Design : Compare crosslinking density in polyurethane networks using this compound vs. shorter-chain analogs (e.g., 1,4-dibromobutane). Characterize via tensile testing and DSC to correlate Br-Br spacing with mechanical properties.
- Data Analysis : Longer chains (C6) reduce brittleness but may lower crosslink density due to increased flexibility, as shown in stress-strain curves .
Q. What role does this compound play in synthesizing deuterated alkanes for spectroscopic studies?
- Methodology : React this compound with deuterated Grignard reagents (e.g., CH₃MgD) to produce hexane-d₆. Confirm isotopic purity (>99.95%) via GC-MS and quantify impurities (e.g., d₅ species at 3.3%) .
- Application : Deuterated derivatives enable precise analysis of molecular rotation dynamics via dielectric relaxation spectroscopy .
Q. Safety and Handling
Q. What protocols ensure safe storage and handling of this compound in laboratory environments?
Properties
IUPAC Name |
1,5-dibromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUUDAOCYEWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337580 | |
Record name | 1,5-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-96-3 | |
Record name | 1,5-Dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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